(2,3,6-Trifluorophenyl)hydrazine hydrochloride
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Overview
Description
(2,3,6-Trifluorophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H6ClF3N2. It is a white crystalline powder that is often used in various chemical reactions and research applications . The compound is known for its unique properties due to the presence of trifluoromethyl groups, which can significantly influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,6-Trifluorophenyl)hydrazine hydrochloride typically involves the reaction of 2,3,6-trifluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C6H3F3NH2+N2H4⋅H2O+HCl→C6H3F3NHNH2⋅HCl+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of automated reactors and optimized reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2,3,6-Trifluorophenyl)hydrazine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted phenylhydrazine derivatives .
Scientific Research Applications
(2,3,6-Trifluorophenyl)hydrazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of heterocyclic compounds and other complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of (2,3,6-Trifluorophenyl)hydrazine hydrochloride involves its interaction with various molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s reactivity and binding affinity to specific enzymes and receptors. This can lead to the modulation of biochemical pathways and the exertion of specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2,4,6-Trifluorophenyl)hydrazine hydrochloride
- (2,3,5-Trifluorophenyl)hydrazine hydrochloride
- (2,3,4-Trifluorophenyl)hydrazine hydrochloride
Uniqueness
(2,3,6-Trifluorophenyl)hydrazine hydrochloride is unique due to the specific positioning of the trifluoromethyl groups on the phenyl ring. This positioning can significantly influence its chemical reactivity and interactions compared to other similar compounds. The unique electronic and steric effects imparted by the trifluoromethyl groups make it a valuable reagent in various chemical and biological studies .
Properties
IUPAC Name |
(2,3,6-trifluorophenyl)hydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2.ClH/c7-3-1-2-4(8)6(11-10)5(3)9;/h1-2,11H,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXCKYWGUVFJGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)NN)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137836-61-2 |
Source
|
Record name | (2,3,6-trifluorophenyl)hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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